Fmoc-NH-PEG6-CH2COOH

Overview

Description

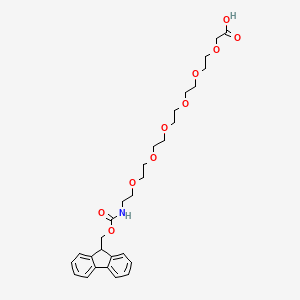

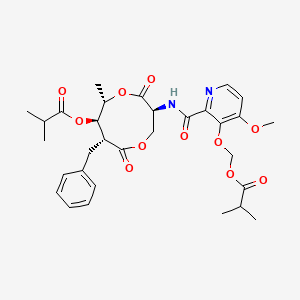

Fmoc-NH-PEG6-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

The synthesis of this compound typically involves the following steps :Molecular Structure Analysis

The molecular formula of this compound is C29H39NO10 . Its exact mass is 561.26 and its molecular weight is 561.630 . The molecule contains a total of 81 bonds, including 42 non-H bonds, 14 multiple bonds, 23 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

The Fmoc group in this compound can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 561.6 g/mol . The elemental analysis shows that it contains C (62.02%), H (7.00%), N (2.49%), and O (28.49%) .Scientific Research Applications

Solid-Phase Synthesis of Peptides

- Fmoc-NH-PEG6-CH2COOH is used in the solid-phase synthesis of amino-, carboxy-, and side-chain pegylated peptides, providing site-specific pegylation for peptides at different positions (Lu & Felix, 2009).

Synthesis of Peptide Thioesters

- This compound assists in the synthesis of large peptide thioesters, which are crucial for the total synthesis of functional peptide conjugates like SUMO-1 (Boll et al., 2014).

Surface Plasmon Resonance Imaging

- In the creation of DNA arrays on gold surfaces for studying protein-DNA interactions, this compound plays a role in modifying the surfaces to resist nonspecific protein adsorption (Brockman, Frutos, & Corn, 1999).

Drug Delivery Systems

- This compound is used to create nanocarriers for drugs like paclitaxel, enhancing drug loading capacity and stability (Zhang et al., 2014).

HPLC of Amino Acids

- It plays a role in the improved high-performance liquid chromatography of amino acids, contributing to protein identification and quality control (Ou et al., 1996).

Thermoresponsive Self-Assembly

- The compound is used in the self-assembly of short elastin-like polypeptides and their derivatives, creating thermoresponsive supramolecular assemblies (Pechar et al., 2007).

Combinatorial Synthesis

- This compound assists in the microwave-assisted traceless synthesis of thiohydantoin, streamlining the combinatorial synthesis process (Lin & Sun, 2003).

Solid Phase Peptide Synthesis

- It is also pivotal in solid phase peptide synthesis methodologies involving various solid supports, linkages, and side chain protecting groups (Fields & Noble, 2009).

Functional Materials Fabrication

- The compound is instrumental in creating Fmoc-modified amino acids and short peptides, which are key in developing functional materials for various applications (Tao et al., 2016).

Nanocarrier Structure-Activity Relationship Study

- This compound is used in SAR studies to understand carrier-drug interactions better, improving delivery efficacy (Zhang et al., 2015).

Mechanism of Action

Fmoc-NH-PEG6-CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Fmoc-NH-PEG6-CH2COOH is a chemical substance that should be handled with care . Direct contact with skin and eyes should be avoided, and appropriate protective gloves and eyewear should be worn during handling . Adequate ventilation should be provided to avoid inhaling its dust . It should be stored sealed in a dry, cool place, away from fire sources and combustible materials .

Future Directions

Fmoc-NH-PEG6-CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its use in these areas of research suggests potential future directions in the development of new therapeutics .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANLHKUCDRJGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)